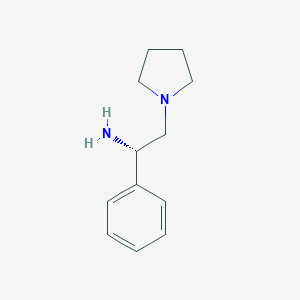

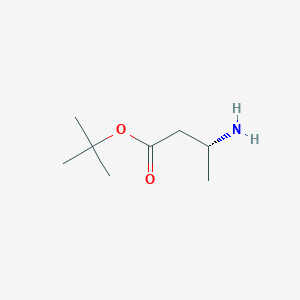

1-(2-吡啶基)-4-哌啶胺

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include nucleophilic aromatic substitution, hydrogenation, and iodination as seen in the synthesis of a key intermediate for Crizotinib . Additionally, a one-pot synthesis approach is mentioned for the creation of a pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine . The synthesis of chiral ligands also involves sequential benzylation, hydrogenation, and debenzylation . These methods could potentially be adapted for the synthesis of 1-(2-Pyridinyl)-4-piperidinamine.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray single crystal diffraction , and NMR spectroscopy . The crystal structures can exhibit various non-covalent interactions such as π-π stacking, C-H···π, and C-H···A (A = N, Cl) . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involving pyridine and piperidine derivatives can lead to the formation of various functional groups and structures. For instance, the introduction of iodine at specific positions , the formation of bidentate chelating coordination modes in copper(II) complexes , and the synthesis of novel analogues with potential hypoglycemic activity are all examples of the chemical versatility of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and piperidine derivatives are influenced by their molecular structure. For example, the presence of a piperidine ring can impart basicity to the molecule . The conformation of the piperidine ring, such as chair or axial/equatorial forms, can affect the compound's reactivity and interactions . The crystallization procedures and the resulting crystal structures are also indicative of the physical properties of these compounds .

科学研究应用

氮杂环化合物的合成

研究表明,含有2(1H)-吡啶酮基团的化合物,与“1-(2-吡啶基)-4-哌啶胺”密切相关,是许多生物活性天然产物中至关重要的结构组分。这些化合物对合成吡啶、哌啶、喹啉和吲哚啉生物碱等多种氮杂环化合物至关重要,突显了它们在合成elfamycin类抗生素和具有抗真菌活性的化合物(如ilicolicin)中的重要性,因为它们具有抗微生物活性(Agami等,2002年)。

不对称合成

手性配体2-(2′-哌啶基)吡啶,通过对2,2′-联吡啶进行顺序苄基化、氢化和脱苄化合成过程,已被有效地用作对醛酮进行二乙锌加成的对映选择性催化剂。该过程产生具有高达100%对映选择性过量的光学活性二级醇,展示了它在不对称合成中的应用(Yanqin Cheng等,2008年)。

分子结构研究

对4-(1-吡咯啉基)哌啶(4-pypp)进行的实验和理论研究,这是一种与“1-(2-吡啶基)-4-哌啶胺”结构相关的化合物,为其稳定形式和分子结构提供了见解。这些研究对理解稳定构象的分子几何和溶剂依赖性摩尔分数具有意义,与材料科学和药物设计应用相关(Ö. Alver et al., 2011)。

蛋白质组学中的肽衍生物化

基于哌嗪的衍生物已被用于对肽链上的羧基进行衍生化,显著提高了质谱中的电离效率。这种应用对增强蛋白质组分析中肽的检测灵敏度至关重要,展示了该化合物在生物分析化学中的实用性(X. Qiao et al., 2011)。

抗肿瘤活性

含有“1-(2-吡啶基)-4-哌啶胺”衍生物的铂(II)和钯(II)配合物显示出显著的抗肿瘤活性,并且能够克服顺铂耐药性。这项研究强调了这类化合物在开发新的癌症治疗药物中的潜力(D. Kovala-Demertzi et al., 2003)。

未来方向

属性

IUPAC Name |

1-pyridin-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZINLSYKXBADTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436629 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)-4-piperidinamine | |

CAS RN |

144465-94-1 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)